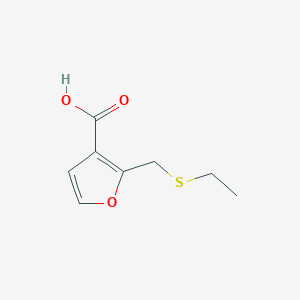

2-((Ethylthio)methyl)furan-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

2-(ethylsulfanylmethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C8H10O3S/c1-2-12-5-7-6(8(9)10)3-4-11-7/h3-4H,2,5H2,1H3,(H,9,10) |

InChI Key |

YOOFLRJQSQILJD-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=C(C=CO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-((Ethylthio)methyl)furan-3-carboxylic acid

General Synthetic Strategy

The synthesis of This compound generally involves:

- Functionalization of the furan ring at the 2-position with an ethylthio-substituted methyl group.

- Introduction or preservation of the carboxylic acid group at the 3-position.

- Use of appropriate protecting groups and selective reactions to achieve regioselectivity.

Key Starting Materials and Intermediates

- Furan-3-carboxylic acid or its derivatives.

- 2-(Halomethyl)furan-3-carboxylic acid as an intermediate for nucleophilic substitution.

- Ethylthiol or ethylthio reagents for substitution reactions.

Specific Preparation Routes

Route A: Nucleophilic Substitution on 2-(Halomethyl)furan-3-carboxylic Acid

One common approach is to start from 2-(halomethyl)furan-3-carboxylic acid (e.g., 2-(chloromethyl)furan-3-carboxylic acid) and perform nucleophilic substitution with an ethylthiol nucleophile.

$$

\text{2-(Halomethyl)furan-3-carboxylic acid} + \text{EtSH} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

- Reagents: Ethylthiol (EtSH), base such as triethylamine or sodium hydride.

- Solvent: Aprotic solvents like DMF or DMSO.

- Conditions: Room temperature to mild heating (25–60°C).

- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures.

| Step | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Halomethylation of furan acid | 70–80 | Extraction and recrystallization | Formation of 2-(halomethyl) intermediate |

| Nucleophilic substitution | 60–75 | Column chromatography | Product isolated as bright-yellow solid |

This method is supported by general nucleophilic substitution chemistry on activated halomethyl furans.

Route B: Direct Thiolation of 2-(Hydroxymethyl)furan-3-carboxylic Acid

Another approach involves converting 2-(hydroxymethyl)furan-3-carboxylic acid to the corresponding ethylthio derivative via activation of the hydroxyl group followed by substitution.

- Activation of the hydroxyl group (e.g., tosylation or mesylation).

- Nucleophilic substitution with ethylthiol or sodium ethylthiolate.

- Tosylation: p-Toluenesulfonyl chloride, pyridine, 0–25°C.

- Substitution: Ethylthiol or sodium ethylthiolate in DMF, 40–60°C.

- Avoids use of halogenated intermediates.

- Potentially milder reaction conditions.

- Requires careful control to avoid overreaction or side products.

- Purification may be more complex due to byproducts.

Purification Techniques

- Column Chromatography: Using petroleum ether and ethyl acetate mixtures (typically 4:1 v/v) to separate the product from impurities.

- Recrystallization: From suitable solvents such as methanol or ethyl acetate to obtain pure crystalline product.

- Extraction: Liquid-liquid extraction with aqueous and organic phases to remove inorganic salts and byproducts.

Analytical Characterization

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm substitution pattern and purity.

- Mass Spectrometry: To confirm molecular weight and structure.

- Melting Point: To assess purity and identity.

- Chromatography: TLC and HPLC for monitoring reaction progress and purity.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Halomethylation + Nucleophilic Substitution | 2-(Halomethyl)furan-3-carboxylic acid | Ethylthiol, base | RT to 60°C, DMF or DMSO | 60–75 | High regioselectivity, straightforward | Requires halogenated intermediate |

| Activation of Hydroxymethyl + Substitution | 2-(Hydroxymethyl)furan-3-carboxylic acid | Tosyl chloride, ethylthiol | 0–60°C, pyridine, DMF | 50–70 | Avoids halogenated intermediates | More steps, possible side reactions |

Research Findings and Practical Notes

- The nucleophilic substitution on halomethyl intermediates is the most commonly reported and efficient method for synthesizing This compound .

- Reaction times vary from 1 to 24 hours depending on temperature and solvent.

- Use of mild bases and aprotic solvents improves yield and reduces side reactions.

- Purification by column chromatography is essential to remove unreacted starting materials and side products.

- The compound is typically isolated as a bright-yellow solid with characteristic NMR signals confirming the ethylthio substitution.

Chemical Reactions Analysis

Types of Reactions: 2-((Ethylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-((Ethylthio)methyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Ethylthio)methyl)furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The furan ring structure allows for interactions with nucleophilic sites, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-((Ethylthio)methyl)furan-3-carboxylic acid and related compounds:

Structural and Electronic Differences

- Ethylthio vs.

- Furan vs. Benzofuran/Naphthofuran: Fused aromatic systems (e.g., benzofuran) enhance stability and π-π interactions, crucial for drug-receptor binding, while non-fused furans offer synthetic flexibility .

- Saturated vs. Unsaturated Rings : Tetrahydrofuran derivatives exhibit conformational flexibility, unlike planar furans, affecting their binding to biological targets .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility, but hydrophobic substituents (e.g., ethylthio, phenyl) counterbalance this effect. For example, naphtho[1,2-b]furan-3-carboxylic acid is less soluble than 2-(carboxymethyl)furan-3-carboxylic acid due to its bulky fused ring .

- Acidity : Electron-withdrawing groups (e.g., nitro, formyl) increase acidity, while electron-donating groups (e.g., ethylthio, methyl) decrease it. 2-Methyl-3-furoic acid has a lower pKa (~3.5) than this compound .

Biological Activity

2-((Ethylthio)methyl)furan-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a furan ring, an ethylthio group, and a carboxylic acid functional group. The furan moiety is known for its ability to participate in various chemical reactions, while the ethylthio group may enhance its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .

2. Antifungal Properties

The compound also shows promise as an antifungal agent. Preliminary studies suggest that it may inhibit the growth of fungi, potentially making it beneficial in treating fungal infections .

3. Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The ethylthio group may interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria and cancer cells .

- Nucleophilic Interactions : The furan ring allows for nucleophilic interactions with cellular components, which may lead to cellular damage or death in target cells .

Comparative Activity Table

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study focused on the antibacterial efficacy of various furan derivatives, including this compound, found that it effectively inhibited the growth of gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Research : In a study evaluating novel compounds for anticancer properties, this compound was found to significantly reduce cell viability in cancer lines, suggesting it could be developed further for therapeutic applications against cancer .

Q & A

Q. What are the common synthetic routes for 2-((Ethylthio)methyl)furan-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves functionalization of the furan ring. A plausible route includes:

- Step 1 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene coupling.

- Step 2 : Carboxylic acid group installation through oxidation or hydrolysis of a precursor (e.g., ester).

Key factors influencing yield include solvent choice (polar aprotic solvents for nucleophilic reactions), temperature control (e.g., 0–60°C), and catalysts (e.g., Pd for coupling reactions). For example, Method A in achieved 81% yield for a structurally similar compound using optimized conditions . Purification via column chromatography or recrystallization is critical for removing byproducts like unreacted thiols or oxidized derivatives.

Q. How can spectroscopic and computational methods characterize this compound?

- NMR : and NMR can identify substituents on the furan ring. For instance, the ethylthio group’s protons resonate at δ ~2.5–3.5 ppm (quartet for CH) and δ ~1.2 ppm (triplet for CH), as seen in analogous compounds .

- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for CHOS requires 187.0429).

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~2550 cm (S-H stretch absent, confirming thioether formation) .

Computational methods (DFT) can predict stability of conformers and reactive sites, aiding in structural validation .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can X-ray crystallography resolve structural ambiguities?

Crystallization challenges include:

- Low solubility : The compound’s amphiphilic nature (hydrophilic COOH, hydrophobic ethylthio) complicates solvent selection. Mixed solvents (e.g., DMF/water) may improve crystallization.

- Conformational flexibility : The ethylthio group’s rotation can lead to polymorphs. Slow evaporation at controlled temperatures (~4°C) enhances crystal quality.

X-ray crystallography provides definitive bond lengths/angles, distinguishing between tautomers or regioisomers. For example, benzo[b]furan derivatives were resolved using this method, revealing planar furan rings and intermolecular H-bonding patterns .

Q. How does the ethylthio substituent influence electrophilic aromatic substitution (EAS) reactivity compared to hydroxyl or methyl groups?

The ethylthio group is a strong electron donor via resonance (+M effect), activating the furan ring toward EAS. Key differences from other substituents:

- Directing effects : Ethylthio directs electrophiles to the 4- and 5-positions of the furan ring, unlike hydroxyl groups (ortho/para) or methyl (meta).

- Reactivity : Thioethers enhance reactivity but may undergo oxidation (e.g., to sulfoxides) under harsh conditions, requiring inert atmospheres for EAS .

Experimental validation via nitration or bromination reactions, followed by LC-MS analysis, can map substituent effects .

Q. How should researchers address contradictions in reported spectral data or reactivity outcomes for this compound?

Discrepancies may arise from:

- Impurity profiles : Side products (e.g., oxidized thioethers) can skew NMR/MS data. Multi-technique validation (e.g., HPLC purity >95%) is essential.

- Solvent effects : Dielectric constants influence NMR chemical shifts. Compare data in consistent solvents (e.g., CDCl) .

- Reaction conditions : Conflicting reactivity (e.g., sulfoxide formation) may stem from trace oxidants. Replicate experiments under strictly controlled O/moisture levels .

Q. What methodologies are suitable for studying interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k/k) with immobilized proteins.

- Fluorescence Quenching : Monitors changes in tryptophan fluorescence upon ligand binding, indicating conformational shifts .

- Molecular Docking : Predicts binding modes using software like AutoDock, guided by X-ray structures of homologous targets (e.g., enzymes with furan-binding pockets) .

Preliminary studies on similar furan-carboxylic acids show moderate affinity for oxidoreductases, suggesting potential bioactivity .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.